molecular formula C14H26NO+ B1230047 4-(1-Methyl-1-pyrrolidin-1-iumyl)-9-bicyclo[3.3.1]nonanol

4-(1-Methyl-1-pyrrolidin-1-iumyl)-9-bicyclo[3.3.1]nonanol

Cat. No. B1230047
M. Wt: 224.36 g/mol
InChI Key: XPLDIPBUNDHFNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-methyl-1-pyrrolidin-1-iumyl)-9-bicyclo[3.3.1]nonanol is a N-alkylpyrrolidine.

Scientific Research Applications

1. Enamine Chemistry and Stereoselective Synthesis

  • The chemistry of pyrrolidine, a component of the compound , has been extensively studied in enamine chemistry. Pyrrolidine enamines of cyclohexanone show high diastereoselectivity in the synthesis of bicyclic ketones (Andrew, Mellor, & Reid, 2000).

2. Regio- and Stereo-Chemistry in Organic Reactions

  • Pyrrolidinyl compounds, closely related to the molecule , exhibit unique regio- and stereo-chemistry in reactions with various sulphones, demonstrating their potential in the synthesis of complex organic molecules (Fabrissin, Fatutta, Malusà, & Risaliti, 1980).

3. Polar Cycloaddition Reactions

  • The synthesis of pyrrolidines, including those structurally related to the compound of interest, in [3+2] cycloaddition reactions reveals their importance in creating biologically active molecules used in medicine and industry (Żmigrodzka et al., 2022).

4. Higher Ring Systems in Organic Synthesis

  • The compound’s structural family has been used in forming higher ring systems like 1.3-dipyrrolidino-2-oxaadamantane, demonstrating the versatility of pyrrolidine derivatives in complex organic syntheses (Stetter & Komorowski, 1971).

5. Conformation Studies in Organic Chemistry

6. Novel Approaches in Organic Synthesis

  • Bicyclic compounds, akin to the one , are synthesized using various novel methods, such as four-component bicyclizations, to create skeletally diverse derivatives with potential applications in drug design and material science (Tu et al., 2014).

properties

Product Name

4-(1-Methyl-1-pyrrolidin-1-iumyl)-9-bicyclo[3.3.1]nonanol

Molecular Formula

C14H26NO+

Molecular Weight

224.36 g/mol

IUPAC Name

2-(1-methylpyrrolidin-1-ium-1-yl)bicyclo[3.3.1]nonan-9-ol

InChI

InChI=1S/C14H26NO/c1-15(9-2-3-10-15)13-8-7-11-5-4-6-12(13)14(11)16/h11-14,16H,2-10H2,1H3/q+1

InChI Key

XPLDIPBUNDHFNG-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCCC1)C2CCC3CCCC2C3O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-Methyl-1-pyrrolidin-1-iumyl)-9-bicyclo[3.3.1]nonanol
Reactant of Route 2
4-(1-Methyl-1-pyrrolidin-1-iumyl)-9-bicyclo[3.3.1]nonanol
Reactant of Route 3
4-(1-Methyl-1-pyrrolidin-1-iumyl)-9-bicyclo[3.3.1]nonanol
Reactant of Route 4
4-(1-Methyl-1-pyrrolidin-1-iumyl)-9-bicyclo[3.3.1]nonanol
Reactant of Route 5
4-(1-Methyl-1-pyrrolidin-1-iumyl)-9-bicyclo[3.3.1]nonanol
Reactant of Route 6
Reactant of Route 6
4-(1-Methyl-1-pyrrolidin-1-iumyl)-9-bicyclo[3.3.1]nonanol

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